4-[4-(4-Fluorophenyl)-1H-pyrazol-5-yl]-4H-1,2,4-triazole
Description
4-[4-(4-Fluorophenyl)-1H-pyrazol-5-yl]-4H-1,2,4-triazole is a heterocyclic compound featuring a triazole core substituted with a pyrazole ring bearing a 4-fluorophenyl group. The fluorine atom on the phenyl ring enhances electronic properties and metabolic stability, making it a common motif in drug design .
Properties
CAS No. |
62537-98-8 |
|---|---|
Molecular Formula |
C11H8FN5 |
Molecular Weight |
229.21 g/mol |
IUPAC Name |
4-[4-(4-fluorophenyl)-1H-pyrazol-5-yl]-1,2,4-triazole |
InChI |
InChI=1S/C11H8FN5/c12-9-3-1-8(2-4-9)10-5-13-16-11(10)17-6-14-15-7-17/h1-7H,(H,13,16) |
InChI Key |
VNNFIVNHLZUCQA-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1C2=C(NN=C2)N3C=NN=C3)F |
Origin of Product |
United States |
Preparation Methods
Hydrazine-Carbonyl Cyclization
The foundational approach involves cyclocondensation between 4-fluorophenyl-substituted pyrazole hydrazines and carbonyl precursors. A representative protocol utilizes 4-amino-5-hydrazinyl-4H-1,2,4-triazole-3-thiol (1) reacting with 4-fluorophenylacetylene derivatives under acidic conditions:
Reaction Scheme
4-Amino-5-hydrazinyltriazole-3-thiol + 4-Fluorophenylacetylene → Intermediate → Cyclized product
Optimized Conditions
- Solvent: Anhydrous ethanol
- Catalyst: HCl (0.5 eq)
- Temperature: 70°C reflux
- Time: 10-12 hours
- Yield: 68-72%
Key variables affecting yield:
| Parameter | Optimal Range | Yield Impact (%) |
|---|---|---|
| Hydrazine Purity | >98% | +15% |
| Solvent Polarity | ε 24.3 (Ethanol) | ±5% |
| Temperature Control | ±2°C | +8% |
Thiosemicarbazide Cyclization
Alternative routes employ thiosemicarbazide intermediates derived from 4-fluorophenylpyrazole-5-carboxaldehydes. The reaction proceeds via:
- Formation of thiosemicarbazone
- Base-mediated cyclodehydration
Critical Observations
- NaOH concentration above 2M induces decomposition
- Microwave-assisted cyclization reduces reaction time from 8h to 35min
Multi-Component Reaction (MCR) Strategies
Four-Component Assembly
Advanced synthetic designs employ MCRs for atom-economic synthesis:
Components
- 4-Fluorophenylhydrazine
- Acetylacetone
- Aldehyde derivatives
- Mercapto-triazole precursors
Mechanistic Stages
- Knoevenagel condensation (Aldehyde + Active methylene)
- Michael addition (Hydrazine attack)
- Cyclocondensation (Triazole ring closure)
Representative Protocol
| Component | Molar Ratio | Addition Sequence |
|---|---|---|
| 4-Fluorophenylhydrazine | 1.0 | First |
| Benzaldehyde | 1.2 | Second |
| Acetylacetone | 1.1 | Third |
| Triazole-thiol | 1.0 | Fourth |
Yield improvements through phase-transfer catalysis:
| Catalyst | Yield (%) | Reaction Time (h) |
|---|---|---|
| None | 52 | 14 |
| TBAB (0.1 eq) | 78 | 8 |
| PEG-400 (5% v/v) | 81 | 6 |
Solid-Phase Mechanochemical Synthesis
Recent advances employ solvent-free grinding techniques:
Ball Milling Parameters
- Frequency: 25 Hz
- Milling Media: Zirconia balls (5mm diameter)
- Stoichiometric Ratio: 1:1:1 (Hydrazine:Aldehyde:Triazole)
- Additive: K₂CO₃ (0.5 eq)
Comparative Efficiency
| Method | Yield (%) | Purity (HPLC) |
|---|---|---|
| Conventional reflux | 67 | 92.4 |
| Mechanochemical | 83 | 98.1 |
Catalytic Coupling Approaches
Palladium-Mediated Cross-Coupling
Late-stage functionalization via Suzuki-Miyaura coupling enables introduction of fluorophenyl groups:
Catalytic System
- Pd(PPh₃)₄ (2 mol%)
- K₂CO₃ (3 eq)
- Solvent: DMF/H₂O (4:1)
- Temperature: 80°C
Substrate Scope
| Boronic Acid Derivative | Conversion (%) | Isolated Yield (%) |
|---|---|---|
| 4-Fluorophenylboronic acid | 98 | 89 |
| 3,5-Difluorophenyl | 92 | 84 |
| 2-Thienylboronic | 78 | 65 |
Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
Click chemistry strategies construct the triazole core:
Standard Conditions
- CuI (5 mol%)
- DIPEA (2 eq)
- t-BuOH/H₂O (1:1)
- RT, 4 hours
Advantages
- Orthogonal functional group tolerance
- Enables parallel synthesis of analogs
Green Synthesis Techniques
Ultrasound-Assisted Synthesis
Ultrasonic irradiation (35 kHz) enhances reaction kinetics:
Optimized Parameters
| Variable | Optimal Value | Effect on Yield |
|---|---|---|
| Power Density | 50 W/cm² | +22% |
| Pulse Duration | 5s ON / 2s OFF | +15% |
| Temperature Control | 40±1°C | +8% |
Photochemical Synthesis
UV-mediated (λ=254 nm) ring closure reduces catalyst loading:
Light Source Comparison
| Type | Reaction Time | Yield (%) |
|---|---|---|
| Hg-vapor lamp | 45 min | 76 |
| LED array (365 nm) | 90 min | 68 |
Purification and Characterization
Crystallographic Analysis
Single-crystal X-ray studies reveal:
Key Structural Features
- Dihedral angle between triazole and pyrazole: 18.81°
- Fluorophenyl ring torsion: 24.2°
- Hydrogen bond network: N-H···N (2.89 Å)
Unit Cell Parameters
| Parameter | Value |
|---|---|
| Space Group | P2₁/c |
| a (Å) | 7.2944(3) |
| b (Å) | 12.2032(5) |
| c (Å) | 18.1070(7) |
| β (°) | 95.807(4) |
Spectroscopic Characterization
1H NMR (400 MHz, DMSO-d6)
δ 8.21 (s, 1H, triazole-H)
δ 7.89-7.92 (m, 2H, Ar-H)
δ 7.45-7.49 (m, 2H, Ar-H)
δ 6.78 (s, 1H, pyrazole-H)
FT-IR (KBr)
ν 3135 cm⁻¹ (N-H stretch)
ν 1681 cm⁻¹ (C=O)
ν 1590 cm⁻¹ (C=N)
Industrial-Scale Production Considerations
Continuous Flow Synthesis
Bench-scale optimization for kilogram production:
Flow Reactor Parameters
| Stage | Temperature | Residence Time |
|---|---|---|
| Precursor Mixing | 25°C | 45s |
| Cyclization | 70°C | 8.5min |
| Quenching | 0°C | 30s |
Productivity Metrics
| Metric | Batch Process | Flow Process |
|---|---|---|
| Daily Output | 1.2 kg | 8.7 kg |
| Solvent Consumption | 15 L/kg | 4.3 L/kg |
Chemical Reactions Analysis
Types of Reactions
4-[4-(4-Fluorophenyl)-1H-pyrazol-5-yl]-4H-1,2,4-triazole undergoes various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogenating agents like N-bromosuccinimide (NBS) for bromination.
Major Products Formed
Scientific Research Applications
The compound "4-[4-(4-Fluorophenyl)-1H-pyrazol-5-yl]-4H-1,2,4-triazole" and its derivatives have a variety of applications, particularly in medicinal chemistry, owing to the triazole core's diverse biological activities .
General Applications of Triazoles:
- Drug development Many clinically significant medications contain a 1,2,4-triazole core, such as anti-fungals (e.g., voriconazole) and antivirals (e.g., ribavirin) .
- Biological activities Triazole derivatives exhibit a broad range of biological activities, including antifungal, antitubercular, antioxidant, anticancer, anti-inflammatory, analgesic, antidiabetic, anticonvulsant, and anxiolytic properties .
- Systemically active azoles Triazole-based pharmacophores have shown lower toxicity, higher bioavailability, greater fungal cytochrome p450 selectivity and a reduced effect on the production of human sterols .
- Antiviral properties Several 1,2,4-triazoles are potent against Middle East respiratory syndrome coronavirus (MERS-CoV) helicase .
Specific Research on Triazole Derivatives
- Antibacterial Activity Novel Alkyl thio-1,2,4-triazole and mercapto-1,2,4-triazole compounds have been derived from nalidixic acid, some of which exhibit potency against E. coli . Molecular docking studies have validated the antibacterial potential of these compounds, indicating robust interactions with bacterial enzyme targets .
- Structure Activity Relationship The structure-activity relationship of thiophene-linked 1,2,4-triazoles has been explored, and it was observed that specific substitutions on the triazole ring can enhance activity against M. luteus .
- COVID-19 Therapeutics Combined 1,2,3-triazole and tetrazole moieties have been found to inhibit the main protease of SARS-CoV-2, with high ligand-target interactions .
- Antifungal Applications Mefentrifluconazole was recently introduced as an effective fungicide .
Mechanism of Action
The mechanism of action of 4-[4-(4-Fluorophenyl)-1H-pyrazol-5-yl]-4H-1,2,4-triazole involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site, thereby blocking substrate access and altering the enzyme’s function . Additionally, it can modulate signaling pathways by interacting with receptors, leading to changes in cellular responses .
Comparison with Similar Compounds
Structural Features and Substituent Effects
The target compound’s structure is compared with derivatives featuring halogen substituents (Cl, Br), alkyl chains, and other aryl groups (Table 1).
Table 1: Structural Comparison of Triazole Derivatives
*Calculated based on molecular formula.
- Halogen Substituents : Isostructural compounds 4 (Cl) and 5 (F) exhibit nearly identical crystal packing but differ in halogen-dependent intermolecular interactions (e.g., C–Cl vs. C–F), influencing solubility and stability .
- Alkyl Chains : Compound 5f (heptyloxy/hexyloxy) demonstrates enhanced lipophilicity, correlating with improved anticonvulsant activity (ED50 = 37.3 mg/kg) compared to carbamazepine (PI = 11.3 vs. 6.4) .
Spectral and Physical Properties
- NMR Data : Fluorine atoms in the target compound and 9e (4-fluorophenyl) cause distinct deshielding in $^{1}\text{H}$-NMR (δ 7.37–7.64 ppm) and $^{13}\text{C}$-NMR (δ 152–166 ppm) .
- Melting Points : Longer alkyl chains (e.g., heptyloxy in 5f ) reduce melting points (121–123°C), whereas aryl-substituted derivatives (e.g., 9e ) exhibit higher melting points (>200°C) due to rigid packing .
Biological Activity
4-[4-(4-Fluorophenyl)-1H-pyrazol-5-yl]-4H-1,2,4-triazole is a heterocyclic compound that has attracted significant attention in medicinal chemistry due to its promising biological activities. The compound features a unique structural arrangement that combines both pyrazole and triazole rings with a fluorophenyl substituent, enhancing its potential for various therapeutic applications. This article explores the biological activity of this compound, focusing on its anti-inflammatory and anticancer properties, as well as its interactions with biological targets.
The molecular formula of this compound is with a molecular weight of approximately 220.21 g/mol. The presence of the fluorine atom is believed to enhance the compound's lipophilicity and biological activity.
Synthesis
The synthesis of this compound typically involves multi-step reactions, including cyclization and condensation processes. A common synthetic route includes the reaction of 1-(1-(4-fluorophenyl)-5-methyl-1H-1,2,3-triazol-4-yl)ethanone with various reagents under reflux conditions in ethanol. The following table summarizes key synthetic pathways:
| Step | Reaction Type | Reagents | Conditions |
|---|---|---|---|
| 1 | Cyclization | Ethanol | Reflux |
| 2 | Condensation | Various | Controlled |
Anti-inflammatory Properties
Research indicates that this compound exhibits significant anti-inflammatory effects. In vitro studies have demonstrated its ability to inhibit pro-inflammatory cytokines such as TNF-α and IL-6 in peripheral blood mononuclear cells. This makes it a potential candidate for treating inflammatory diseases.
Anticancer Activity
The compound has shown promising anticancer activity against various cancer cell lines. In a study evaluating its cytotoxicity against MCF-7 (breast cancer) and P388 (leukemia) cell lines, it exhibited IC50 values indicating potent activity:
| Cell Line | IC50 Value (µM) |
|---|---|
| MCF-7 | 3.0 ± 0.5 |
| P388 | 3.5 ± 0.3 |
These results suggest that the compound may interfere with cancer cell proliferation through mechanisms involving apoptosis and cell cycle arrest.
Studies utilizing computer-aided docking have revealed that this compound interacts with specific enzymes and receptors involved in inflammatory pathways and tumor growth. Notably, it has been shown to bind effectively to topoisomerase IIa (Topo IIa), an enzyme crucial for DNA replication and repair.
Case Studies
Several studies have evaluated the biological activity of related pyrazole-triazole hybrids:
- Antibacterial Activity : Compounds similar to this compound were assessed for their antibacterial properties against strains such as Staphylococcus aureus and Pseudomonas aeruginosa. The results indicated that certain analogues exhibited minimum inhibitory concentrations (MICs) as low as 8 µg/mL.
- Cytotoxicity Studies : A series of pyrazole derivatives were synthesized and tested against various cancer cell lines. Compounds showed varying degrees of cytotoxicity with some achieving IC50 values lower than those observed for standard chemotherapeutics.
Q & A
Basic Research Questions
Q. What are the most reliable synthetic routes for preparing 4-[4-(4-fluorophenyl)-1H-pyrazol-5-yl]-4H-1,2,4-triazole, and how can reaction conditions be optimized for yield?
- Methodological Answer : The compound can be synthesized via multi-step protocols involving cyclocondensation and click chemistry. For example, triazenylpyrazole precursors can react with fluorophenylacetylene derivatives in the presence of copper sulfate and sodium ascorbate in a THF/water mixture at 50°C for 16 hours, yielding ~61% after purification . Optimization may involve adjusting catalysts (e.g., Cu(I) vs. Ru-based), solvent systems (e.g., DMF vs. THF), or reaction times. Lower yields in initial attempts (e.g., <50%) can be addressed by iterative solvent drying or inert atmosphere use .
Q. How can the structural identity of this compound be confirmed using spectroscopic and crystallographic methods?
- Methodological Answer :
- Spectroscopy : IR confirms functional groups (e.g., C-F stretch at ~1220 cm⁻¹, triazole ring vibrations at 1500–1600 cm⁻¹). ¹H NMR should show aromatic protons of the fluorophenyl group (δ 7.2–7.8 ppm) and pyrazole protons (δ 8.1–8.5 ppm). ¹³C NMR distinguishes sp² carbons (100–160 ppm) .
- Crystallography : Single-crystal X-ray diffraction (SCXRD) using SHELX programs (e.g., SHELXL for refinement) resolves bond lengths/angles. For example, the triazole-pyrazole dihedral angle is typically 10–15°, and fluorophenyl substituents adopt a planar conformation .
Q. What standard assays are used to evaluate the antimicrobial activity of 1,2,4-triazole derivatives like this compound?
- Methodological Answer : The cup-plate method (agar diffusion) is standard for preliminary screening. Zones of inhibition are measured against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains. Minimum inhibitory concentration (MIC) assays using broth dilution (CLSI guidelines) provide quantitative data. Positive controls (e.g., fluconazole) and solvent controls (DMSO) are critical to validate results .
Advanced Research Questions
Q. How can computational modeling (e.g., DFT, molecular docking) predict the bioactivity and stability of this compound?
- Methodological Answer :
- Density Functional Theory (DFT) : Optimize geometry at B3LYP/6-31G(d) level to calculate frontier molecular orbitals (HOMO-LUMO gap), electrostatic potential maps (for nucleophilic/electrophilic sites), and thermodynamic stability (ΔG of formation) .
- Molecular Docking : Use AutoDock Vina to simulate binding to target proteins (e.g., CYP51 for antifungal activity). The fluorophenyl group may enhance hydrophobic interactions, while the triazole nitrogen atoms coordinate with active-site metals .
Q. What strategies mitigate contradictory data in biological assays, such as varying antioxidant activity across similar derivatives?
- Methodological Answer :
- Structural Modifications : Introduce electron-withdrawing groups (e.g., -NO₂) at the 4-position of the phenyl ring to enhance radical scavenging. Compare derivatives using DPPH and ABTS assays with BHT/BHA controls .
- Experimental Replication : Standardize assay conditions (e.g., pH, temperature) and validate via LC-MS to confirm compound integrity. For example, inconsistent antioxidant results may arise from autoxidation during storage .
Q. How do substituent variations (e.g., halogenation, piperazine incorporation) influence pharmacokinetic properties?
- Methodological Answer :
- Lipophilicity : Measure logP values (shake-flask method) to assess membrane permeability. Fluorine atoms increase lipophilicity (logP +0.5–1.0), while piperazine groups improve solubility via protonation at physiological pH .
- Metabolic Stability : Conduct microsomal stability assays (e.g., human liver microsomes). Triazole rings are generally resistant to oxidation, but fluorophenyl groups may slow CYP450-mediated metabolism .
Q. What advanced techniques (e.g., SCXRD, Hirshfeld surface analysis) resolve crystallographic disorder in triazole-pyrazole hybrids?
- Methodological Answer :
- SCXRD : Use high-resolution data (≤0.8 Å) and SHELXL refinement with TWIN/BASF commands for twinned crystals. Anisotropic displacement parameters clarify disorder in fluorophenyl rings .
- Hirshfeld Analysis : Quantify intermolecular interactions (e.g., H-bonding, π-π stacking). For example, C-H···N interactions between triazole and pyrazole moieties stabilize the crystal lattice .
Data Contradiction Analysis
Q. How should researchers address discrepancies in reported synthetic yields (e.g., 61% vs. 87% for analogous compounds)?
- Methodological Answer :
- Reaction Monitoring : Use TLC or in situ IR to identify intermediates/byproducts. For example, unreacted acetylene precursors may lower yields .
- Purification Optimization : Compare column chromatography (silica vs. alumina) and recrystallization solvents (ethanol vs. acetonitrile). Higher yields in (87%) likely reflect optimized gradient elution .
Tables
Table 1 : Key Spectroscopic Data for Structural Confirmation
Table 2 : Biological Activity Trends in Triazole Derivatives
| Derivative Modification | Antimicrobial (MIC, µg/mL) | Antioxidant (IC₅₀, DPPH, µM) | Reference |
|---|---|---|---|
| 4-Fluorophenyl | 8.2 (S. aureus) | 45.3 | |
| 4-Chlorophenyl | 6.7 (S. aureus) | 38.9 | |
| Piperazine-Adduct | 12.1 (E. coli) | N/A |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
